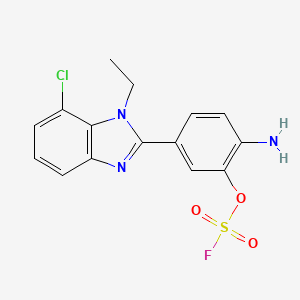![molecular formula C21H23N3O2S B2429902 N-([2,3'-ビピリジン]-4-イルメチル)-2,3,5,6-テトラメチルベンゼンスルホンアミド CAS No. 2034247-21-5](/img/structure/B2429902.png)
N-([2,3'-ビピリジン]-4-イルメチル)-2,3,5,6-テトラメチルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that combines the structural features of bipyridine and benzenesulfonamide. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine moiety is known for its ability to coordinate with metal ions, making it useful in catalysis and coordination chemistry.
科学的研究の応用
N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the following steps:
Formation of the bipyridine derivative: The bipyridine moiety can be synthesized through various coupling reactions, such as Suzuki coupling or Stille coupling, using appropriate pyridine derivatives.
Sulfonamide formation: The tetramethylbenzenesulfonamide can be prepared by reacting tetramethylbenzene with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Coupling of bipyridine and sulfonamide: The final step involves coupling the bipyridine derivative with the sulfonamide under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Metal catalysts such as palladium or platinum in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted sulfonamide derivatives.
作用機序
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various biochemical pathways and molecular targets, such as enzymes and receptors. The sulfonamide group may also interact with biological molecules, contributing to its overall activity .
類似化合物との比較
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
N,N’-Bis(sulfonyl) bipyridine: A compound with similar sulfonamide functionality but different structural features.
Uniqueness: N-([2,3’-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to the combination of the bipyridine and sulfonamide moieties, which provides distinct chemical and biological properties. Its ability to coordinate with metals and participate in various chemical reactions makes it a versatile compound for research and industrial applications .
特性
IUPAC Name |
2,3,5,6-tetramethyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14-10-15(2)17(4)21(16(14)3)27(25,26)24-12-18-7-9-23-20(11-18)19-6-5-8-22-13-19/h5-11,13,24H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOALYMMMVBWOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2429819.png)
![1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride](/img/structure/B2429820.png)
![N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2429825.png)





![1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2429836.png)

![2-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2429839.png)

![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2429841.png)
![4-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2429842.png)
